Cas no 1261553-42-7 (Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate)

Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate structure
1261553-42-7 structure
商品名:Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate
CAS番号:1261553-42-7
MF:C11H12FIO2
メガワット:322.114659309387
CID:4965340

Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate
    • インチ: 1S/C11H12FIO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6H2,1H3
    • InChIKey: XAZHZVBWHKHKFM-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=C(C=1)F)CCC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 211
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 3.1

Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013033121-500mg
Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate
1261553-42-7 97%
500mg
$831.30 2023-09-03
Alichem
A013033121-1g
Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate
1261553-42-7 97%
1g
$1475.10 2023-09-03
Alichem
A013033121-250mg
Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate
1261553-42-7 97%
250mg
$484.80 2023-09-03

Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate 関連文献

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Ethyl 3-(2'-fluoro-4'-iodophenyl)propionateに関する追加情報

Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate (CAS No. 1261553-42-7): A Comprehensive Overview

Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate, identified by its CAS number 1261553-42-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a fluoro and iodo-substituted aromatic ring, presents unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate consists of a propionic acid ester linked to a phenyl ring that is further modified with a fluorine atom at the 2-position and an iodine atom at the 4-position. This specific arrangement of substituents imparts distinct electronic and steric characteristics, which are highly relevant in medicinal chemistry. The presence of the fluoro group enhances the metabolic stability and binding affinity of the compound, while the iodo substituent provides a versatile handle for further chemical modifications via cross-coupling reactions.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases. Among these, compounds with fluoro and iodo substituents have emerged as particularly promising candidates due to their ability to modulate biological pathways effectively. The synthesis and application of Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate have been extensively explored in academic and industrial settings, contributing to advancements in drug discovery.

One of the most notable applications of this compound is in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. Kinases play a crucial role in numerous cellular processes, making them attractive therapeutic targets for conditions such as cancer, inflammation, and neurodegenerative diseases. The unique structural features of Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate allow for the design of highly specific inhibitors that can modulate kinase activity with high precision.

Recent studies have demonstrated the utility of this compound in the development of novel anticancer agents. By leveraging its reactive iodine moiety, researchers have been able to construct complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions have enabled the generation of diverse libraries of compounds, which can be screened for their biological activity. Preliminary findings suggest that derivatives of Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate exhibit potent inhibitory effects on certain cancer cell lines, highlighting their potential as lead compounds for further drug development.

The role of fluorine in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into organic molecules often leads to enhanced pharmacokinetic properties, including improved bioavailability and reduced metabolic clearance. In the context of Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate, the fluorine atom at the 2-position contributes to these favorable properties, making it an attractive building block for drug discovery efforts.

The synthetic methodologies for preparing Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate have also seen significant advancements. Modern synthetic strategies often involve multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Techniques such as transition metal catalysis and flow chemistry have been particularly useful in achieving these goals. These advancements not only improve the efficiency of synthesis but also open up new possibilities for exploring structural diversity.

The impact of computational chemistry on the design and optimization of bioactive molecules cannot be ignored. Molecular modeling techniques, combined with quantum mechanical calculations, have enabled researchers to predict the binding modes and affinity of compounds like Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate towards biological targets. This computational approach helps in rationalizing experimental observations and guiding synthetic efforts towards more effective lead compounds.

In conclusion, Ethyl 3-(2'-fluoro-4'-iodophenyl)propionate (CAS No. 1261553-42-7) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role in drug discovery continues to evolve with ongoing research efforts aimed at developing novel therapeutic agents for various diseases. The combination of synthetic innovation, computational modeling, and biological evaluation underscores its importance as a valuable intermediate in modern medicinal chemistry.

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